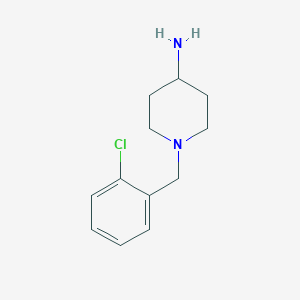

1-(2-Chlorobenzyl)piperidin-4-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The versatility of the piperidine ring allows it to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. This has led to the development of piperidine-containing drugs with diverse pharmacological activities, such as antihistamines (e.g., fexofenadine, loratadine), antipsychotics (e.g., pimozide, pipotiazine), and analgesics (e.g., meperidine). ijnrd.org The ability to modify the piperidine ring at various positions enables chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule, optimizing its efficacy and safety profile. The introduction of different functional groups can influence factors like receptor binding affinity, metabolic stability, and bioavailability. ijnrd.orgacs.org

The prevalence of the piperidine scaffold in approved drugs underscores its importance in drug discovery and development. Its continued exploration promises the discovery of novel therapeutic agents for a wide range of diseases. ijnrd.org

Overview of "1-(2-Chlorobenzyl)piperidin-4-amine" within Piperidine Chemistry Research

"this compound" is a specific derivative that combines the piperidine scaffold with a 2-chlorobenzyl group at the nitrogen atom and an amine group at the 4-position. While extensive research dedicated solely to this exact molecule is not abundant in publicly available literature, its structure suggests its role as a valuable chemical intermediate or building block for the synthesis of more complex molecules. The primary amine at the 4-position provides a reactive handle for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships.

Research Landscape of Chlorobenzyl-Substituted Piperidines

The broader class of chlorobenzyl-substituted piperidines has been a subject of interest in medicinal chemistry. The position of the chlorine atom on the benzyl (B1604629) ring (ortho, meta, or para) can significantly impact the biological activity of the resulting compound. For instance, the introduction of a chlorobenzyl group has been explored in the context of developing agents with antipsychotic, neuroleptic, and other central nervous system activities. jocpr.com

Research in this area often involves the synthesis of a series of analogues with variations in the substitution pattern of the chlorobenzyl ring and modifications at other positions of the piperidine ring. These studies aim to elucidate the structural requirements for optimal interaction with specific biological targets. The synthesis of such compounds can involve various chemical strategies, including reductive amination and nucleophilic substitution reactions. chemicalbook.com While specific research on this compound is limited, the foundational knowledge from the study of related chlorobenzyl-piperidine derivatives provides a strong basis for its potential application in the design and synthesis of novel bioactive compounds. rasayanjournal.co.inontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15/h1-4,11H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGOWXSFYONSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505379 | |

| Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92539-15-6 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92539-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 1-(2-Chlorobenzyl)piperidin-4-amine

Nucleophilic Substitution Reactions in Piperidine (B6355638) Functionalization

A primary and widely utilized method for the synthesis of this compound is through nucleophilic substitution. This reaction, specifically an N-alkylation, involves the reaction of piperidin-4-amine with a 2-chlorobenzyl halide, such as 2-chlorobenzyl chloride. The nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chlorobenzyl chloride and displacing the chloride leaving group.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or organic amines such as N,N-diisopropylethylamine (DIPEA). echemi.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net The reaction can be performed at room temperature or with heating, sometimes under microwave irradiation to accelerate the process. echemi.com

| Reactants | Base | Solvent | Conditions | Outcome |

| Piperidin-4-amine, 2-Chlorobenzyl chloride | K2CO3 | Ethanol (B145695) | Microwave, 80°C, 40 min | N-alkylation echemi.com |

| Piperidine derivative, Alkyl halide | DIPEA | Dichloromethane (B109758) | Room Temperature, Overnight | N-alkylation echemi.com |

| Piperidine, Alkyl bromide/iodide | None initially (forms salt) | Anhydrous Acetonitrile | Room Temperature, Slow addition | N-alkylpiperidinium salt researchgate.net |

| Piperidine, Alkylating agent | K2CO3 or NaH | Dry DMF | Room Temperature or 0°C to RT | N-alkylation researchgate.net |

Reductive Amination Strategies for Piperidine Amine Synthesis

Reductive amination provides an alternative and powerful route for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of piperidin-4-one with 2-chlorobenzylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. researchgate.net

A key advantage of reductive amination is its ability to avoid the overalkylation that can sometimes occur with direct alkylation methods. harvard.edu The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the initial carbonyl group. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a commonly used reagent for this purpose due to its high selectivity. harvard.edu Other reducing agents like sodium cyanoborohydride (NaBH3CN) are also effective, often used in a pH-controlled environment (pH 6-7) to favor iminium ion formation and reduction. harvard.edu The choice of solvent is typically a protic solvent like methanol or ethanol.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Feature |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | Dichloromethane/Dichloroethane | General and mild organic-chemistry.org |

| Aldehydes/Ketones | Amines | α-picoline-borane/AcOH | Methanol, Water, or neat | Can be performed in aqueous or neat conditions organic-chemistry.org |

| Aldehydes/Ketones | Aromatic Amines | Polymethylhydrosiloxane (PMHS) / SnCl2 | Methanol | Chemoselective organic-chemistry.org |

Role of Protected Intermediates (e.g., tert-Butyl 1-(2-Chlorobenzyl)piperidin-4-ylcarbamate)

In multi-step syntheses, especially when creating more complex analogs, protecting groups are crucial for masking reactive functional groups. mdpi.com For the synthesis of this compound and its derivatives, the primary amine at the 4-position of the piperidine ring is often protected. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

The synthesis starts with Boc-protected piperidin-4-amine, which is N-alkylated with 2-chlorobenzyl chloride. This yields tert-butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate. The Boc group prevents the primary amine from reacting with the alkylating agent, ensuring that the substitution occurs exclusively on the piperidine ring nitrogen.

Following the N-alkylation, the Boc group is removed under acidic conditions to reveal the free primary amine of the final product. A common deprotection method involves treating the protected intermediate with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). mdpi.comnih.gov This two-step sequence of protection-alkylation-deprotection allows for a clean and high-yielding synthesis. mdpi.com

Advanced Synthetic Techniques for Analog Generation

Multi-Step Chemical Reactions for Structural Elaboration

The generation of analogs of this compound for structure-activity relationship (SAR) studies often requires multi-step synthetic sequences. These sequences allow for the systematic modification of different parts of the molecule. For instance, the primary amine group of this compound can serve as a handle for further functionalization. It can be acylated with various carboxylic acids or their derivatives to form amides, or it can undergo further reductive amination with different aldehydes or ketones to generate more complex tertiary amines.

Furthermore, variations can be introduced on the benzyl (B1604629) ring. Starting with different substituted benzyl halides in the initial nucleophilic substitution or reductive amination steps allows for the exploration of a wide range of analogs with different electronic and steric properties on the aromatic ring. The development of flow chemistry processes, where reagents are passed through columns containing immobilized catalysts or reactants, represents a modern approach to multi-step synthesis, enabling the rapid and efficient production of molecular analogs. syrris.jp

Optimization of Reaction Conditions and Reagents

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis. For the N-alkylation of piperidines, factors such as the choice of base, solvent, temperature, and reaction time are all important variables. echemi.com For example, while potassium carbonate in ethanol with microwave heating can be effective, some substrates, like those with electron-donating groups on the benzyl chloride, may require different conditions, such as using an organic base like DIPEA in an aprotic solvent like DCM, to avoid side reactions like the formation of benzyl alcohols. echemi.com

In reductive amination, the choice of reducing agent and the control of pH are paramount. While sodium triacetoxyborohydride is effective and mild, other reagents like borane-ammonia complexes in the presence of a catalyst can also be used for the reduction of various heterocyclic compounds. harvard.eduorganic-chemistry.org High-throughput screening of different catalysts, ligands, and reaction conditions can accelerate the discovery of optimal synthetic protocols. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring reaction progress and characterizing products, which in turn informs the optimization process. nih.govresearchgate.net

Industrial-Scale Synthesis Considerations in Research

The industrial-scale synthesis of this compound would likely be approached through a convergent synthesis, prioritizing cost-effectiveness, scalability, safety, and efficiency. A common strategy for the synthesis of N-substituted piperidin-4-amines is reductive amination. researchgate.netresearchgate.netgctlc.org This process would typically involve the reaction of a suitable piperidin-4-one precursor, such as N-Boc-4-piperidone, with 2-chlorobenzylamine in the presence of a reducing agent.

For large-scale production, the choice of reducing agent is critical. While laboratory-scale syntheses might employ reagents like sodium triacetoxyborohydride or sodium cyanoborohydride, industrial processes often favor catalytic hydrogenation due to its lower cost, higher atom economy, and reduced waste generation. rsc.org Catalysts such as palladium on carbon (Pd/C) or Raney nickel would be suitable candidates. nih.gov The reaction would be carried out in a suitable solvent, such as methanol or ethanol, under a hydrogen atmosphere.

Optimization of reaction parameters is a key aspect of industrial research. This includes temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize the formation of impurities. Following the reductive amination, the protecting group on the piperidine nitrogen (if used) would be removed. For a tert-butyloxycarbonyl (Boc) group, this is typically achieved under acidic conditions.

An alternative industrial approach could be the direct N-alkylation of piperidin-4-amine with 2-chlorobenzyl chloride. This method, however, may be prone to over-alkylation and the formation of quaternary ammonium salts, necessitating careful control of stoichiometry and reaction conditions.

The development of a robust industrial synthesis would also involve a thorough investigation of process safety, including thermal stability studies of intermediates and the final product, as well as the implementation of appropriate engineering controls to handle any hazardous materials.

Chemo- and Regioselective Modifications of the Piperidine Ring

The piperidine ring of this compound offers multiple sites for modification, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Introducing substituents onto the piperidine ring can be achieved through various synthetic strategies, targeting the nitrogen atom or the carbon framework.

N-Alkylation and N-Arylation: The secondary amine of a piperidine precursor can be functionalized through N-alkylation or N-arylation reactions. For instance, reductive amination with different aldehydes or ketones can introduce a variety of alkyl groups at the nitrogen. Buchwald-Hartwig amination can be employed for the introduction of aryl or heteroaryl substituents.

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a more advanced strategy that can introduce substituents at specific positions. While challenging, methods for the regioselective alkylation and arylation of piperidines are being developed. researchgate.netnih.govscilifelab.seodu.edu For example, the alkylation of pyridine-N-oxides followed by reduction can lead to substituted piperidines. nih.govscilifelab.se

Functionalization via Piperidinones: Utilizing a piperidin-4-one precursor allows for a wide range of modifications. For example, α-alkylation of the piperidinone can introduce substituents at the 3- and 5-positions. Subsequent conversion of the ketone to the desired amine provides access to a variety of substituted 4-aminopiperidines.

The following table illustrates potential strategies for introducing substituents at various positions of the piperidine ring, based on general synthetic methodologies for piperidine derivatives.

| Position of Substitution | Synthetic Strategy | Potential Reagents/Conditions | Resulting Moiety |

| 1 (Nitrogen) | Reductive Amination | Various aldehydes/ketones, reducing agent | N-Alkyl |

| 1 (Nitrogen) | Buchwald-Hartwig Amination | Aryl halides, palladium catalyst, ligand | N-Aryl |

| 2, 6 | Catalytic Hydrogenation of Substituted Pyridines | H₂, catalyst (e.g., PtO₂, Rh/C) | C-Alkyl, C-Aryl |

| 3, 5 | α-Alkylation of Piperidin-4-one | Base (e.g., LDA), alkyl halide | C-Alkyl |

| 4 | Modification of the Amine | Acylation, Sulfonylation, etc. | Amide, Sulfonamide, etc. |

Controlling the stereochemistry of substituents on the piperidine ring is crucial for understanding their impact on biological activity. Several strategies can be employed to achieve stereocontrol. nih.govresearchgate.netdntb.gov.uanih.gov

Chiral Pool Synthesis: Starting from enantiomerically pure starting materials, such as amino acids, can provide access to chiral piperidine derivatives.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydrogenation or cyclization can induce stereoselectivity. For example, asymmetric hydrogenation of substituted pyridinium salts using iridium or rhodium catalysts with chiral ligands has been shown to produce enantioenriched piperidines. nih.gov

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a substituted piperidin-4-one can lead to the formation of diastereomeric alcohols, with the ratio often influenced by the steric hindrance of the existing substituents.

The following table summarizes some approaches to achieve stereochemical control in the synthesis of substituted piperidines.

| Method | Description | Example |

| Asymmetric Hydrogenation | Reduction of a prochiral substrate using a chiral catalyst and hydrogen gas. | Hydrogenation of a substituted pyridine (B92270) with a chiral Rhodium catalyst. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral amine to form a chiral imine, followed by diastereoselective addition of a nucleophile. |

| Diastereoselective Reduction | Reduction of a ketone or imine in a molecule with existing stereocenters, leading to the preferential formation of one diastereomer. | Reduction of a 2-substituted piperidin-4-one with a bulky reducing agent to favor attack from the less hindered face. |

Purification Techniques in Synthetic Research

The purification of this compound and its derivatives is essential to obtain materials of high purity for subsequent applications.

Crystallization is a powerful technique for the purification of solid compounds on both laboratory and industrial scales. aiche.org The process involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities typically remain in the solution.

The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of amine compounds include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., heptane), or mixtures thereof.

For industrial-scale crystallization, factors such as cooling rate, agitation, and seeding are carefully controlled to ensure consistent crystal size and morphology, which can impact filtration and drying efficiency.

Chromatography is a versatile set of techniques used to separate the components of a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Flash Chromatography: This is a preparative technique used to purify compounds on a laboratory scale. The crude mixture is loaded onto a column packed with a stationary phase (typically silica gel) and eluted with a solvent system determined by TLC analysis. For basic compounds like amines, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing and improve separation. biotage.combiotage.com Alternatively, amine-functionalized silica can be used as the stationary phase. biotage.comsilicycle.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. For the purification of amines, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often containing an acidic or basic modifier to control the ionization state of the amine and improve peak shape. epo.org Industrial-scale preparative HPLC can be used for the purification of high-value compounds.

The following table provides a comparison of these chromatographic techniques for the purification of this compound and its derivatives.

| Technique | Principle | Application | Advantages | Disadvantages |

| TLC | Separation based on differential partitioning between a stationary phase and a mobile phase. | Reaction monitoring, solvent system selection. | Fast, inexpensive, requires small sample amounts. | Analytical only, not for purification. |

| Flash Chromatography | Preparative column chromatography under pressure. | Laboratory-scale purification (mg to g). | Relatively fast, good for moderate purities. | Can consume large volumes of solvent. |

| HPLC | High-pressure liquid chromatography with high-resolution columns. | Analytical and preparative purification (µg to kg). | High resolution, high purity, automatable. | Expensive equipment, can be time-consuming for large scales. |

Preclinical Pharmacological Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed preclinical pharmacological data for the specific compound This compound is not publicly available. While extensive research exists for structurally related piperidine derivatives, information focusing solely on the receptor binding, enzyme inhibition, cellular pathway interactions, and molecular targets of this compound is absent from the reviewed sources.

The field of medicinal chemistry frequently investigates piperidine scaffolds due to their presence in numerous biologically active molecules. Research on analogous compounds explores a wide range of therapeutic targets, including but not limited to, monoamine oxidases, histamine receptors, and acetylcholinesterase. These studies highlight the diverse potential of the piperidine core in drug discovery.

However, the specific substitution of a 2-chlorobenzyl group at the 1-position of the piperidine ring, combined with an amine group at the 4-position, defines a unique chemical entity. The pharmacological properties of this exact configuration have not been detailed in the accessible scientific literature. Elucidating the mechanism of action, identifying molecular targets, and understanding the structure-activity relationships for this compound would require dedicated preclinical investigation.

Without specific studies on this compound, any discussion of its pharmacological profile would be speculative and based on generalizations from related but distinct molecules, falling outside the scope of a scientifically rigorous analysis of this compound itself. Further research and publication in peer-reviewed journals are necessary to characterize the biological activities and therapeutic potential of this particular chemical compound.

Pharmacological Investigations and Biological Activities Preclinical Focus

Identification and Validation of Molecular Targets

Specificity and Selectivity Profiling

The specificity and selectivity of N-benzylpiperidine derivatives are crucial for their therapeutic potential, determining their interaction with various biological targets. Research into related compounds indicates that the nature and position of substituents on the benzyl (B1604629) ring and the piperidine (B6355638) core play a critical role in defining their selectivity. For instance, different substitution patterns can lead to selective inhibition of enzymes like acetylcholinesterase or histone deacetylases, as seen in studies on N-benzyl piperidine derivatives designed for Alzheimer's disease. nih.gov

In the context of antimicrobial activity, selectivity profiling would involve screening against a panel of microbial strains and assessing cytotoxicity against mammalian cells to determine the therapeutic window. While direct selectivity data for 1-(2-Chlorobenzyl)piperidin-4-amine is not available, studies on similar heterocyclic compounds highlight the importance of the substitution pattern in achieving selective antimicrobial effects.

Investigation of Key Binding Pockets (e.g., PKB P-loop)

The interaction of small molecules with specific binding pockets on protein targets is fundamental to their mechanism of action. For antimicrobial piperidine derivatives, potential binding sites could include bacterial enzymes or transport proteins. For example, some piperidine-4-carboxamide derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase, by binding to a novel pocket. nih.gov This interaction leads to the inhibition of DNA replication and ultimately bacterial cell death.

Another study reported that sialic acid derivatives bearing a piperidine moiety can bind with high affinity to the SiaT sodium solute symporter in Proteus mirabilis, effectively inhibiting nutrient uptake. nih.gov Although the specific binding targets for this compound have not been elucidated, it is plausible that it could interact with similar bacterial protein pockets, a hypothesis that would require confirmation through dedicated binding assays and computational modeling.

Diverse Biological Activities and Preclinical Efficacy

N-substituted piperidine derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. biomedpharmajournal.org

Antimicrobial Activity Research

The antimicrobial potential of the piperidine nucleus is well-documented, with numerous studies demonstrating its efficacy against a variety of pathogens. biointerfaceresearch.comresearchgate.net

Several studies have highlighted the activity of piperidine derivatives against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. biointerfaceresearch.comnih.govnih.govijpbs.com For instance, certain 4-piperazinylquinoline derivatives have shown potent and selective activity against S. aureus. nih.gov The general findings suggest that the N-benzylpiperidine scaffold could be a promising template for developing agents against such pathogens. The presence of a chloro-substituent on the benzyl ring of this compound may modulate this activity.

Table 1: Antibacterial Activity of Selected Piperidine Derivatives against Staphylococcus aureus

| Compound/Derivative Class | Test Strain | Activity (MIC/Inhibition Zone) | Reference |

| Piperidine Derivatives | Staphylococcus aureus | Active | biointerfaceresearch.com |

| Substituted N-benzhydrylpiperidin-4-amine derivatives | Staphylococcus aureus | Exhibited significant activity | researchgate.net |

| 4-Piperazinylquinoline Hybrid Derivatives | Staphylococcus aureus ATCC 25923 | MIC 10 μM (for compound 5k) | nih.gov |

| 4-Pyridone derivatives | Methicillin-resistant S. aureus (MRSA) | MIC90 of 0.5 and 2 µg/ml | nih.gov |

| N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide | Staphylococcus aureus | High degree of inhibition | ijpbs.com |

This table presents data for related piperidine derivatives, not specifically for this compound.

One of the proposed mechanisms of action for some antimicrobial heterocyclic compounds is the disruption of the bacterial cell membrane. For example, certain novel hybrid quinoline-piperazine compounds have been shown to affect the cell membrane integrity of S. aureus. nih.gov This disruption can lead to the depolarization of the cytoplasmic membrane, leakage of intracellular components, and ultimately, cell death. While the specific mechanism for this compound is unknown, membrane disruption represents a plausible mode of antibacterial action for this class of compounds.

Research into various N-substituted piperidine and piperazine (B1678402) derivatives has revealed a broad spectrum of antimicrobial activity. biomedpharmajournal.orgnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. academicjournals.orgresearchgate.netresearchgate.net For example, some N-benzyl piperidin-4-one derivatives have demonstrated potent activity against Escherichia coli and the fungus Aspergillus niger. researchgate.net The antimicrobial spectrum is highly dependent on the specific substitution pattern of the piperidine derivative. academicjournals.org

Table 2: General Antimicrobial Spectrum of Representative Piperidine Derivatives

| Compound/Derivative Class | Tested Organisms | Outcome | Reference |

| N-benzyl piperidine-4-one derivatives | Escherichia coli, Aspergillus niger | Potent activity | researchgate.net |

| Substituted N-benzhydrylpiperidin-4-amine derivatives | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, Aspergillus flavus | Significant anti-bacterial and anti-fungal activities | researchgate.net |

| N-alkyl and N-aryl piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Significant activity against bacterial strains, less active against fungi | nih.gov |

| Piperidine derivatives | Various bacteria and fungi | Varying degrees of inhibition | academicjournals.org |

This table illustrates the broad antimicrobial potential within the piperidine class of compounds.

Anticancer Research

The potential of novel chemical entities as anticancer agents is a primary focus of modern drug discovery. This typically involves a cascade of in vitro and in vivo studies to determine their efficacy and mechanism of action.

Cytotoxicity against Cancer Cell Lines (e.g., MCF7, U87)

The initial step in assessing anticancer potential involves screening a compound against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects. Common cell lines for such studies include MCF7 (breast adenocarcinoma) and U87 (glioblastoma).

Despite searches for data on the cytotoxic effects of this compound, no specific studies detailing its activity against MCF7, U87, or other cancer cell lines were identified. Research on other piperazine and piperidine derivatives has shown cytotoxic activity against various cancer cell lines, but this information is not directly applicable to the subject compound. nih.govresearchgate.netnih.govresearchgate.netmdpi.com

Apoptosis Induction and Mitochondrial Pathway Investigations

A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Investigations often focus on the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspases. nih.govmdpi.com

There is no available research that specifically investigates whether this compound induces apoptosis in cancer cells or elucidates its effects on the mitochondrial pathway. General studies on piperine (B192125) and other piperidine-containing molecules have shown pro-apoptotic effects through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins, but these findings cannot be attributed to this compound without direct experimental evidence. nih.govresearchgate.netresearchgate.net

Inhibition of Specific Kinases (e.g., PKB/Akt, ALK, ROS1, IKKb)

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Therefore, kinase inhibition is a major strategy in oncology drug development. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/Akt) pathway is a key signaling cascade that promotes cell survival and proliferation.

No data is available to suggest that this compound acts as an inhibitor of PKB/Akt, Anaplastic Lymphoma Kinase (ALK), ROS1, or IκB kinase (IKKb).

Heat Shock Protein Inhibition (HSP70, HSP90)

Heat shock proteins, particularly HSP70 and HSP90, are molecular chaperones that play a critical role in maintaining the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of these proteins is a promising therapeutic strategy in cancer. nih.govnih.gov

There is currently no evidence in the scientific literature to indicate that this compound functions as an inhibitor of HSP70 or HSP90. While combination strategies involving HSP70 and HSP90 inhibitors are being explored, the specific compound is not mentioned in this context. medchemexpress.comrsc.org

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC3/6)

Histone deacetylases are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a class of anticancer agents. HDACs are categorized into different classes, with Class I and II being prominent targets in oncology. explorationpub.com

No studies were found that have evaluated the activity of this compound as an inhibitor of any HDAC isoforms, including HDAC3 or HDAC6. While some piperidine-containing compounds have been investigated as HDAC inhibitors, these are structurally distinct from the subject compound. nih.govresearchgate.net

Central Nervous System (CNS) Activity and Neurotransmitter Modulation

Piperidine-based structures are known to interact with various targets within the central nervous system, influencing neurotransmitter systems.

There is no specific research available on the CNS activity of this compound or its potential to modulate neurotransmitters such as dopamine (B1211576) or serotonin (B10506). The modulation of these neurotransmitter systems is a complex process involving a variety of receptors and transporters. nih.govnih.gov

Based on a thorough review of existing scientific literature, there is a clear lack of specific preclinical data for this compound across the outlined areas of pharmacological investigation. While the piperidine scaffold is a common feature in many biologically active molecules, the specific biological activities of this particular compound remain undocumented in the public domain. Further research would be required to determine its potential pharmacological profile.

Antidepressant and Antipsychotic Properties

A review of the scientific literature did not yield specific preclinical studies evaluating this compound for direct antidepressant or antipsychotic properties. While the broader class of piperidine derivatives has been investigated for central nervous system activities, data focusing explicitly on this compound is not available. nih.govresearchgate.net

Dopamine and Serotonin Receptor Interactions

There is no specific data in the reviewed literature detailing the direct interaction of this compound with dopamine or serotonin receptors. Although piperidine and piperazine moieties are common pharmacophores in ligands targeting these receptors, specific binding affinities and functional data for the title compound have not been reported. researchgate.netnih.govresearchgate.net

Cognition Enhancement Research

Preclinical research specifically investigating the cognitive-enhancing properties of this compound is not available in the current scientific literature. nih.govnih.gov

Amine Transporter Modulation (e.g., Dopamine Transporter)

An examination of available scientific research found no specific studies on the modulatory activity of this compound on amine transporters, such as the dopamine transporter (DAT). While related piperidine and chlorophenylpiperazine (B10847632) analogues have been explored as DAT ligands, specific data for this compound is absent. nih.govnih.govnih.govacs.org

Antimalarial Activity

The scaffold of this compound has served as a foundational structure in the synthesis of new potential antimalarial agents. nih.gov In the search for novel and cost-effective compounds active against Plasmodium falciparum, a library of 1,4-disubstituted piperidine derivatives was created and evaluated. nih.govresearchgate.net While some direct precursors were found to be inactive, chemical modifications on the piperidine nitrogen atom led to derivatives with significant antimalarial properties against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov

Derivatives of the this compound framework have demonstrated notable efficacy against the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. For instance, a derivative, N-(1-(2-Chlorobenzyl)piperidin-4-yl)-2-(2-chlorophenoxy)-N-(3-fluorophenyl)acetamide, showed an IC₅₀ value of 14.85 nM against the 3D7 strain. nih.gov This level of activity is significant when compared to the reference drug chloroquine, which has an IC₅₀ of 22.38 nM against the same strain. nih.govresearchgate.net The research highlights that strategic pharmacomodulation of the parent amine can yield derivatives with potent, nanomolar-range activity against parasitic strains. nih.gov

Antimalarial Activity of a this compound Derivative

| Compound | P. falciparum Strain | IC₅₀ (nM) |

|---|---|---|

| N-(1-(2-Chlorobenzyl)piperidin-4-yl)-2-(2-chlorophenoxy)-N-(3-fluorophenyl)acetamide (14d) | 3D7 (chloroquine-sensitive) | 14.85 |

| Chloroquine (Reference) | 3D7 (chloroquine-sensitive) | 22.38 |

Data sourced from Molecules (2020). nih.gov

Antiviral Activity Research (e.g., Hepatitis C Virus Assembly Inhibition)

A comprehensive search of the scientific literature did not reveal any preclinical studies investigating the antiviral activity of this compound, including any research into its potential to inhibit the assembly of the Hepatitis C virus. nih.govnih.govmdpi.com

Anti-inflammatory Research (e.g., NLRP3 Inflammasome Inhibition)

Preclinical research has explored the role of scaffolds containing the 1-(2-chlorobenzyl)piperidine (B7811675) moiety in the context of NLRP3 inflammasome inhibition. The nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. mdpi.com It is a multiprotein complex that responds to a variety of endogenous and exogenous signals, triggering inflammatory pathways. mdpi.comnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. nih.gov

Studies have investigated compounds that merge the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one moiety with structural features from known NLRP3 inhibitors. One such area of investigation involves the incorporation of a 2-chlorobenzyl group, a component of the target compound this compound. For instance, the compound 1-(1-(2-(2-chlorobenzyl)acryloyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (a derivative where an acryloyl group is linked to the piperidine nitrogen) was synthesized and evaluated for its ability to inhibit NLRP3 activation. mdpi.comnih.gov This line of research suggests that the 2-chlorobenzyl structural element is being explored for its potential contribution to NLRP3 inhibitory activity. mdpi.com

Further structure-activity relationship (SAR) studies have examined the importance of the 2-chlorobenzyl group. The research indicates that the 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold could represent the minimum structural requirement for achieving NLRP3 inhibition. nih.gov

Inhibition of Pyroptosis and IL-1β Release

The activation of the NLRP3 inflammasome leads to two key downstream events: the maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β) and a form of inflammatory cell death known as pyroptosis. mdpi.comnih.gov Consequently, inhibitors of the NLRP3 inflammasome are expected to suppress these processes.

In cellular assays using differentiated THP-1 cells (a human monocytic cell line), compounds featuring the 2-chlorobenzylpiperidine structural motif have been evaluated for their effects on pyroptosis and IL-1β secretion. Pyroptosis, triggered by LPS and ATP, is often quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells. mdpi.com

Research on derivatives has provided insights into the role of the 2-chlorobenzyl group. For example, at a concentration of 10 µM, the derivative 1-(1-(2-(2-chlorobenzyl)acryloyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one demonstrated a capacity to inhibit both pyroptosis and the release of IL-1β. nih.gov Specifically, this compound reduced pyroptotic cell death and inhibited the release of the potent pro-inflammatory cytokine IL-1β in a cellular model of inflammasome activation. nih.gov

Below is a table summarizing the inhibitory activity of a related derivative on pyroptosis and IL-1β release.

| Compound Name | Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

| 1-(1-(2-(2-chlorobenzyl)acryloyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 10 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Data sourced from in vitro studies on differentiated THP-1 cells. nih.gov |

These findings underscore the interest in the 2-chlorobenzylpiperidine scaffold as a potential source for modulators of NLRP3-mediated inflammatory responses.

Analgesic Potential

No preclinical research data specifically investigating the analgesic potential of this compound were identified in the reviewed scientific literature. While the piperidine nucleus is a common structural feature in many synthetic opioids and other analgesic compounds, direct studies on this specific molecule's activity in pain models are not publicly available. nih.govnih.gov

Coactivator-Associated Arginine Methyltransferase Inhibition

There is no available scientific literature indicating that this compound has been investigated as an inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is a protein arginine methyltransferase that plays a role in the regulation of gene expression and has been identified as a therapeutic target in various diseases, including cancer. nih.govnih.govnih.gov However, research connecting this specific compound to CARM1 inhibition has not been published.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity and Selectivity

The substituents on the benzyl (B1604629) and piperidine (B6355638) rings play a pivotal role in modulating the pharmacological properties of this class of compounds.

The 2-chlorobenzyl group is a key determinant of the compound's activity, influencing both its lipophilicity and binding affinity. The presence of a chlorine atom on the benzyl ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Halogens, such as chlorine, are known to modulate lipophilicity, which in turn affects a drug's ability to cross biological membranes and its distribution within the body. nih.govmdpi.comresearchgate.net The position of the chlorine atom is also critical; for instance, in some series of compounds, a 2-chloro substitution has been shown to be favorable for activity. mdpi.com

| Compound/Analog | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Generic N-benzylpiperidines | Substitution on the benzyl ring | Can increase or decrease affinity for biological targets depending on the substituent and its position. | researchgate.net |

| Generic bioactive compounds | Introduction of a halogen (e.g., chlorine) | Can enhance biological activity and modulate lipophilicity. | nih.govnih.gov |

| Ketamine Esters | 2- and 3-substitution on the benzene (B151609) ring | Generally more active than 4-substituted compounds. | mdpi.com |

The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to be functionalized in various ways to optimize biological activity. ontosight.airesearchgate.netajchem-a.comarizona.edu The versatility of the piperidine ring allows for the development of new bioactive molecules for a wide range of diseases. ontosight.ai Modifications to the piperidine ring, such as the introduction of substituents or its incorporation into bridged systems, can have a profound impact on a compound's potency and selectivity. ontosight.ainih.gov

For instance, the substitution pattern on the piperidine ring can influence its binding orientation and affinity for a target. nih.gov In some cases, increasing the saturation of a molecule by using a piperidine ring instead of a pyridine (B92270) ring can lead to a greater number of possible isomers and increased three-dimensionality, which can improve clinical success. acs.org The functionalization of the piperidine ring can be achieved through various synthetic approaches, leading to a diverse array of derivatives with a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. researchgate.net The piperidine core is a key component in many approved drugs, highlighting its importance in drug design. arizona.edu

| Modification to Piperidine Ring | Effect | Reference |

|---|---|---|

| Introduction of substituents | Can significantly alter biological activity and selectivity. | nih.govontosight.ai |

| Incorporation into bridged systems | Constrains conformation and can enhance drug-like properties. | nih.gov |

| Conversion from pyridine to piperidine | Increases saturation and three-dimensionality. | acs.org |

Pharmacophore Identification and Modification for Enhanced Interactions

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Identifying the pharmacophore of 1-(2-Chlorobenzyl)piperidin-4-amine is a key step in designing more potent and selective analogs. researchgate.net Computational methods, such as comparative molecular field analysis (CoMFA), have been used to develop 3D-QSAR models for N-benzylpiperidine derivatives. nih.gov These models highlight the importance of steric and electronic factors in determining inhibitory activity. nih.gov

Once a pharmacophore is identified, it can be modified to enhance interactions with the target. This can involve adding or removing functional groups to improve hydrogen bonding, electrostatic interactions, or hydrophobic interactions. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, electrostatic properties of substituents on the phenylacetamide aromatic ring were found to strongly influence binding to sigma-1 receptors. researchgate.net

Conformational Analysis and its Correlation with Activity

Most drug molecules are flexible and can adopt multiple conformations, but typically only one or a few of these conformations are biologically active. ijpsr.com Conformational analysis, therefore, is a critical aspect of SAR studies, aiming to understand the relationship between a molecule's three-dimensional shape and its biological activity. ijpsr.comresearchgate.net The bioactive conformation is the specific spatial arrangement of a molecule when it binds to its target.

For this compound, the relative orientation of the 2-chlorobenzyl group and the 4-amino-piperidine moiety is crucial for its interaction with a biological target. The flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the benzyl group allow the molecule to explore a range of conformations. ijpsr.com Computational studies can help identify low-energy conformations that are likely to be biologically relevant. researchgate.net There is a strong correlation between the inhibitory activity of N-benzylpiperidines and the steric and electronic factors that modulate their biochemical activity, which are in turn dependent on the molecule's conformation. nih.gov

Exploration of "Escape from Flatland" Principle in Drug Design

The "escape from flatland" principle in medicinal chemistry advocates for the design of molecules with greater three-dimensionality (i.e., higher sp3 character). acs.orgnih.gov Historically, many drug discovery efforts have focused on flat, aromatic molecules due to the ease of synthesis. nih.govvirginia.edu However, increasing the saturation and creating more complex, three-dimensional structures can lead to improved physicochemical properties, enhanced selectivity, and a higher probability of clinical success. acs.orgnih.gov

The piperidine ring in this compound already provides a degree of three-dimensionality compared to a flat aromatic ring. acs.org Further exploration of this principle could involve the synthesis of analogs with bridged piperidine rings or the introduction of stereocenters. nih.govacs.org Bridged piperidines can constrain the conformation of the ring, potentially leading to higher affinity and selectivity, as well as improved drug-like properties such as lower lipophilicity and greater aqueous solubility. nih.gov By moving away from flat structures, medicinal chemists can explore a wider and more diverse chemical space. acs.org

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 1-(2-Chlorobenzyl)piperidin-4-amine, might interact with a protein's binding site. Such simulations are crucial in drug discovery and design, helping to identify potential therapeutic targets and optimize ligand structure for enhanced binding.

The initial step in molecular docking involves identifying the binding pocket of a target protein. Computational tools can predict these sites, which are then used for docking simulations. When a ligand like a piperidine (B6355638) derivative binds to a protein, it forms various interactions with the amino acid residues within the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar piperidine-containing molecules, the amino group on the piperidine ring has been shown to form hydrogen bonds with acidic residues like glutamate (B1630785), while the benzyl (B1604629) group can engage in hydrophobic or π-π stacking interactions with aromatic amino acids such as phenylalanine or tyrosine. The specific interactions are critical for the stability of the protein-ligand complex. The analysis of these interactions helps in understanding the mechanism of action at a molecular level.

Table 1: Potential Amino Acid Interactions for Piperidine Derivatives

| Interaction Type | Interacting Ligand Moiety | Potential Amino Acid Residues |

| Hydrogen Bonding | Piperidine Amino Group | Aspartate (Asp), Glutamate (Glu) |

| Hydrophobic/π-π Stacking | Chlorobenzyl Group | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| van der Waals Forces | Entire Ligand | Leucine (Leu), Valine (Val), Alanine (Ala) |

Beyond identifying the binding mode, molecular docking simulations can estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. These scoring functions allow for the ranking of different ligands based on their predicted affinity for a specific target.

Selectivity is another critical aspect, referring to a ligand's ability to bind to its intended target with higher affinity than to other, often closely related, proteins. Computational methods can predict selectivity by docking the same ligand against multiple protein targets. For example, studies on related kinase inhibitors have shown that a single amino acid difference in the binding site can significantly alter ligand conformation and binding affinity, thereby governing selectivity. The predicted inhibition constant (Ki) derived from binding affinity can also serve as a measure of potency.

Table 2: Sample Docking Results for a Ligand against Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Protein A | -8.1 | 13.68 | TYR 355, SER 530, ARG 120 |

| Protein B | -6.5 | 95.21 | LEU 352, VAL 523, ALA 527 |

Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating various molecular properties from first principles.

Before calculating other properties, the molecular structure of this compound must be optimized to find its lowest energy conformation. DFT methods, such as B3LYP, are used to perform this geometry optimization. The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is found. The resulting optimized geometry provides a realistic 3D model of the molecule and is the foundation for subsequent electronic and thermodynamic calculations. For piperidine rings, DFT can confirm the adoption of a stable chair conformation.

DFT calculations provide detailed information about the electronic structure of a molecule. Mulliken population analysis is a method for estimating partial atomic charges, which can offer insights into the electrostatic potential and reactivity of different atoms within the molecule. For this compound, this analysis would likely show a negative partial charge on the nitrogen atom of the piperidine ring and the chlorine atom, indicating their nucleophilic character. The distribution of charges across the molecule is crucial for understanding its reactivity and interaction patterns.

Furthermore, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at a given temperature. These calculations are typically performed on the optimized geometry and involve computing the vibrational frequencies of the molecule. This information is valuable for understanding the stability of the compound and predicting the thermodynamics of reactions in which it might participate.

Pharmacophore-Hybridization Design Strategies

Pharmacophore hybridization is a rational drug design strategy that involves combining the key pharmacophoric features of two or more distinct bioactive molecules to create a new hybrid compound with potentially enhanced or novel biological activity. This approach is particularly valuable in the development of agents for complex multifactorial diseases like cancer. nih.gov The underlying principle is that the hybrid molecule will be able to interact with multiple biological targets or different binding sites on a single target, leading to improved efficacy and a reduced likelihood of drug resistance. nih.gov

In the context of this compound, a pharmacophore-hybridization strategy could be employed to design new analogs with enhanced therapeutic potential. For instance, the this compound core could be hybridized with pharmacophoric elements from known inhibitors of specific enzymes or receptors. A hypothetical design strategy could involve merging the structural features of this compound with a molecule known to inhibit a particular kinase implicated in a disease pathway.

Table 1: Hypothetical Pharmacophore-Hybridization Strategy for this compound Derivatives

| Parent Scaffold | Hybridizing Pharmacophore | Resulting Hybrid Structure (Conceptual) | Potential Therapeutic Target |

| 1-(2-Chlorobenzyl) piperidin-4-amine | A known kinase inhibitor pharmacophore (e.g., a hinge-binding motif) | A molecule incorporating the 2-chlorobenzyl and piperidin-4-amine moieties with an appended kinase-binding fragment. | Protein Kinases |

| 1-(2-Chlorobenzyl) piperidin-4-amine | A feature from a molecule targeting a G-protein coupled receptor (GPCR) | A hybrid structure designed to span multiple binding pockets within a GPCR. | GPCRs |

This strategy has been successfully applied to other piperidine-containing scaffolds. For example, a pharmacophore-hybridization approach was used to develop novel NLRP3 inflammasome inhibitors by combining the structural features of two different known inhibitors. nih.gov This resulted in the creation of new benzo[d]imidazole-2-one derivatives with improved activity. nih.gov The application of such a strategy to this compound holds promise for the discovery of novel and potent therapeutic agents.

Analysis of Protonation States and their Biological Relevance

The protonation state of a molecule can significantly influence its physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. For a molecule like this compound, which contains two basic nitrogen atoms (the piperidine nitrogen and the primary amine), the protonation state is particularly important for its biological activity. The pKa values of these amines will determine their charge at physiological pH, which in turn will affect their ability to form ionic interactions with amino acid residues in a protein's binding site.

The piperidine nitrogen and the exocyclic primary amine of this compound can exist in different protonation states depending on the pH of the microenvironment. The biological relevance of these protonation states is profound, as the charge of the ligand can dictate its binding affinity and selectivity for a target protein. For instance, a positively charged piperidinium (B107235) ion might form a crucial salt bridge with an acidic residue like aspartate or glutamate in the binding pocket of a receptor or enzyme.

Table 2: Potential Protonation States of this compound and their Biological Implications

| Protonation Site | Charge at Physiological pH (approx. 7.4) | Potential Biological Relevance |

| Piperidine Nitrogen | Likely protonated (positively charged) | Formation of salt bridges with acidic residues (e.g., Asp, Glu) in the binding site; crucial for anchoring the ligand. |

| 4-Amino Group | Can be protonated (positively charged) or neutral | Can act as a hydrogen bond donor; its protonation state can influence its ability to interact with specific residues and affect overall binding affinity. |

| Both Nitrogens Protonated | Dicationic | May lead to stronger, but potentially less specific, electrostatic interactions. |

| Both Nitrogens Neutral | Neutral | Increased lipophilicity, which could enhance membrane permeability but might reduce binding affinity if ionic interactions are critical. |

The study of protonation states is critical for understanding ligand-protein interactions. For example, in the case of Phosphatidylinositol 4,5-bisphosphate (PIP2) binding to the TRPV5 ion channel, the protonation state of the phosphate (B84403) groups was found to be a key determinant of the binding kinetics and thermodynamics. nih.gov Similar detailed analyses of the protonation states of this compound would be invaluable for elucidating its mechanism of action and for guiding the design of analogs with optimized interactions with their biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational changes, stability, and intermolecular interactions that govern biological processes. For this compound, MD simulations can be used to understand how it binds to its biological target and to predict the stability of the resulting complex.

MD simulations of a ligand-protein complex typically involve placing the docked ligand into the binding site of the protein and then simulating the system's behavior in a realistic environment, including water molecules and ions. unica.it The trajectory of the simulation can then be analyzed to determine various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, which provides a measure of their stability over time. unica.it

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations of a this compound-Protein Complex

| Parameter | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand or protein at a given time and a reference structure. | Provides information on the stability of the ligand in the binding pocket and the overall stability of the protein upon ligand binding. unica.it |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and protein function. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Reveals the key hydrogen bond interactions that contribute to the stability of the complex. |

| Binding Free Energy Calculations | (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding of the ligand to the protein, providing a quantitative measure of the binding affinity. |

The application of MD simulations has been demonstrated for various piperidine derivatives to understand their interactions with biological targets. For instance, MD simulations were used to study the binding of novel carbonic anhydrase inhibitors, revealing the stability of the ligand-enzyme complexes. unica.it Similarly, MD simulations of novel piperidine derivatives targeting SARS-CoV-2 proteins have been used to assess the stability of the interactions under dynamic conditions. nih.govresearchgate.net Applying these techniques to this compound would provide a dynamic picture of its binding mode and help in the rational design of more effective inhibitors.

Preclinical in Vitro and in Vivo Research Models

In Vitro Cellular and Biochemical Assays

Detailed studies focusing on the cytotoxic and antiproliferative profile of 1-(2-Chlorobenzyl)piperidin-4-amine are not extensively available in peer-reviewed literature. However, the broader class of piperidine (B6355638) derivatives is frequently evaluated for these properties. For instance, various substituted piperidines have been assessed for their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung). nih.govmdpi.com These assays, typically employing methods like the MTT or SRB assay, quantify cell viability and proliferation after exposure to the compound. nih.govresearchgate.net The general approach involves treating cancer and sometimes non-tumorigenic cell lines with the compound to determine its potency and selectivity. nih.govnih.gov For example, in studies of related structures, researchers have identified compounds with significant growth-inhibitory effects and selectivity for cancer cells over normal cells. nih.gov

There is no specific information available in the public domain regarding the use of reporter gene assays to study the pathway modulation effects of this compound. Reporter gene assays are valuable tools for understanding how a compound might affect specific cellular signaling pathways, but their application to this particular molecule has not been documented in accessible research.

While the piperidine scaffold is a core component of many enzyme inhibitors, specific enzymatic activity assays for this compound are not detailed in the available literature. Research on analogous compounds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives, shows their potential as potent, ATP-competitive inhibitors of kinases like Protein Kinase B (PKB/Akt). nih.govacs.org These assays typically measure the ability of a compound to inhibit the activity of a purified enzyme, providing insights into its mechanism of action. For related piperidine compounds, inhibitory concentrations (IC50 values) against various enzymes have been determined, highlighting the potential for this chemical class to modulate enzymatic pathways. scielo.br

Specific data from receptor binding assays for this compound is not available. Receptor binding assays, such as radiometric filter binding or Surface Plasmon Resonance (SPR), are crucial for determining the affinity and selectivity of a compound for specific receptors. nih.gov For example, studies on other piperidine-containing molecules have used these techniques to evaluate binding to targets like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), revealing binding affinities (Ki values) in the nanomolar range for some analogs. nih.gov The general methodology involves incubating the compound with a source of the receptor (e.g., cell membranes) and a radiolabeled ligand to determine the compound's ability to displace the ligand. nih.gov

There are no published phenotypic screening results specifically for this compound. Phenotypic screening is a powerful method to identify compounds that induce a desired change in cellular phenotype without a preconceived target. nih.gov This approach has been successfully used to identify other piperidine derivatives as modulators of biological processes, such as macrophage polarization, which is relevant for diseases like multiple sclerosis. nih.gov

Information regarding immunofluorescence studies to determine the cellular localization of this compound is not found in the scientific literature. Immunofluorescence is used to visualize the subcellular location of a compound or its target within a cell, providing clues about its mechanism of action. While this technique has been applied to study related kinase inhibitors, its use with this specific compound is not documented. nih.gov

Bovine Serum Albumin (BSA) Binding Studies

The interaction of a compound with serum albumins, such as bovine serum albumin (BSA), is a key determinant of its pharmacokinetic profile, influencing its distribution and availability in the body. While direct studies on the binding of this compound to BSA are not extensively documented in publicly available literature, the methodologies for such investigations are well-established.

Typically, fluorescence spectroscopy is employed to study the binding of a ligand to BSA. This technique relies on the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon binding of the compound. By analyzing the fluorescence quenching at different concentrations of the ligand, the binding constant (K) and the number of binding sites (n) can be determined. These parameters provide a quantitative measure of the affinity between the compound and the protein. For instance, studies on other molecules have shown that binding constants in the range of 10⁴ M⁻¹ indicate a moderate affinity, suggesting that the compound can be effectively transported and released to its target tissues. nih.gov

Molecular docking is another powerful tool used to predict and analyze the interaction between a small molecule and a protein at the molecular level. nih.gov This computational method can identify the specific binding site on BSA and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Such studies have been instrumental in understanding the binding of various compounds to serum albumin. nih.govnih.gov

In Vivo Preclinical Animal Models

Animal models are indispensable for assessing the physiological and pharmacological effects of a compound in a living system. These models allow for the evaluation of efficacy in specific disease states and the investigation of systemic biological effects.

While specific efficacy studies on this compound in animal models of depression have not been reported, the methodologies for such studies are well-defined. Animal models of depression, such as the forced swim test and tail suspension test in rodents, are commonly used to screen for antidepressant activity. In these models, a reduction in immobility time is indicative of an antidepressant-like effect. nih.gov

In the field of oncology, a structurally related compound, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), has been evaluated in a mouse xenograft model of lung cancer. In this model, human lung adenocarcinoma cells (H441) were implanted in mice, which were then treated with CLEFMA. The study demonstrated a dose-dependent suppression of tumor growth. nih.gov

Table 1: Efficacy of CLEFMA in a Lung Cancer Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) | Tumor Inhibition (%) |

|---|---|---|

| Vehicle Control | 828 ± 57 | - |

| CLEFMA (0.2 mg/kg) | 236 ± 12 | ~71.5 |

| CLEFMA (0.4 mg/kg) | 32 ± 8.5 | ~96.1 |

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. In the preclinical evaluation of CLEFMA in the lung cancer xenograft model, several pharmacodynamic biomarkers were assessed to understand its mechanism of action. Treatment with CLEFMA led to a reduction in the expression of the proliferation marker Ki-67 in the tumor tissue. nih.gov

Furthermore, CLEFMA treatment was associated with the modulation of key proteins involved in apoptosis (programmed cell death). A decrease in the levels of anti-apoptotic proteins such as cIAP1, Bcl-xL, Bcl-2, and survivin was observed, along with an upregulation of the pro-apoptotic proteins Bax and BID. The compound also inhibited the nuclear translocation of phospho-p65-NF-κB, a key regulator of inflammation and cell survival, and reduced the expression of NF-κB target genes involved in invasion and angiogenesis, including VEGF, MMP9, and ICAM-1. nih.gov

Table 2: Modulation of Pharmacodynamic Biomarkers by CLEFMA in Tumor Tissue

| Biomarker Category | Biomarker | Effect of CLEFMA Treatment |

|---|---|---|

| Proliferation | Ki-67 | Reduced expression |

| Anti-apoptotic Proteins | cIAP1 | Inhibited |

| Bcl-xL | ||

| Bcl-2 | ||

| Survivin | ||

| Pro-apoptotic Proteins | Bax | Upregulated |

| BID | ||

| Inflammation/Cell Survival | phospho-p65-NF-κB (nuclear) | Decreased translocation |

| Invasion/Angiogenesis Markers | VEGF | Reduced expression |

| MMP9 | ||

| ICAM-1 |

Beyond the direct effects on the tumor, preclinical studies also investigate the systemic biological effects of a compound. In the study with CLEFMA, treatment was found to significantly decrease the serum levels of the pro-inflammatory cytokines TNF-α and IL-6 in the tumor-bearing mice. nih.gov This suggests that the anti-cancer activity of CLEFMA may also be mediated, in part, by modulating the systemic inflammatory response. nih.gov

Methodological Considerations in Preclinical Research

The robustness and reliability of preclinical research findings are paramount. This necessitates careful consideration of the experimental design and the use of validated methodologies.

Dose-Response Curve Analysis

Information regarding the dose-response curve analysis for this compound is not currently published in accessible scientific literature. Such studies are fundamental in preclinical research to determine the concentration or dose range over which a compound produces a therapeutic or biological effect. This analysis typically involves exposing cells, tissues, or animal models to a range of concentrations of the compound and measuring the resulting biological response. The data is then plotted to create a dose-response curve, from which key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) can be derived. Without these studies, the potency and efficacy of this compound remain uncharacterized.

Synergy Studies with Existing Agents

There is currently no available data from preclinical synergy studies involving this compound in combination with other existing therapeutic agents. Synergy studies are crucial for identifying combination therapies that may be more effective than individual treatments, potentially allowing for lower dosages and reduced side effects. These investigations assess whether the combined effect of two or more drugs is greater than the sum of their individual effects. The absence of such research for this compound means its potential for use in combination therapies has not been formally evaluated.

Emerging Research Directions and Future Perspectives

Development of Multifunctional Agents with Piperidine (B6355638) Derivatives

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndromes. This has spurred the development of multifunctional agents, or "designed multiple ligands," which are single chemical entities engineered to interact with multiple biological targets simultaneously. encyclopedia.pub The piperidine nucleus is an ideal framework for constructing such agents due to its three-dimensional structure and multiple points for chemical modification. ijnrd.org

Research in this area is prevalent, particularly for complex conditions like Alzheimer's disease. mdpi.com For instance, derivatives of piperidine have been designed to concurrently inhibit both acetylcholinesterase (AChE) and beta-secretase (BACE-1), two key enzymes implicated in the pathology of Alzheimer's. encyclopedia.pubmdpi.com Other multifunctional agents incorporate antioxidant capabilities alongside their primary mechanism of action. mdpi.com The benzyl-piperidine moiety, a core feature of "1-(2-Chlorobenzyl)piperidin-4-amine," is frequently utilized in these designs as it provides strong binding to the catalytic site of enzymes like AChE. encyclopedia.pubmdpi.com

Table 1: Examples of Multifunctional Piperidine Derivatives and Their Therapeutic Targets

| Derivative Class | Primary Target(s) | Secondary Target/Function | Therapeutic Area |

|---|---|---|---|

| Coumarin-Piperidine Hybrids | Monoamine Oxidase (MAO-A/B) | Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| Thiazole-Piperidine Conjugates | Acetylcholinesterase (AChE) | Beta-Secretase (BACE-1) | Alzheimer's Disease |

| Indole-Piperidine Scaffolds | Cholinesterase Receptors | Amyloid Beta Aggregation | Alzheimer's Disease |

This table is generated based on findings reported in scientific literature. mdpi.comnih.gov

Exploration of Novel Biological Targets

While piperidine derivatives have a long history of targeting central nervous system (CNS) receptors, modern research is actively exploring their potential against a host of novel biological targets. clinmedkaz.org The unique ability of the piperidine scaffold to be combined with various molecular fragments allows for the creation of compounds that can interact with diverse proteins, including enzymes, ion channels, and transport systems. clinmedkaz.org